N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzamide moiety, and a dimethylphenyl group
Preparation Methods
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylphenyl isocyanate.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and protein function. It targets enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets may vary depending on the specific organism and conditions.
Comparison with Similar Compounds
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can be compared with other thiadiazole derivatives, such as:
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds also exhibit antimicrobial activity and are used as scaffolds for developing new antimicrobial agents.
1,3,4-Thiadiazole Derivatives: These compounds have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazole Derivatives: Similar to thiadiazoles, thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines a thiadiazole ring with a fluorobenzamide moiety, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVHYPALNHJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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